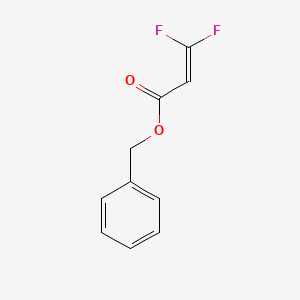
3,3-Difluoroacrylic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoroacrylic acid benzyl ester is an organic compound that belongs to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is characterized by the presence of two fluorine atoms attached to the acrylic acid moiety and a benzyl group attached to the ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Difluoroacrylic acid benzyl ester can be synthesized through the esterification of 3,3-difluoroacrylic acid with benzyl alcohol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Industrial methods may also include purification steps such as distillation or recrystallization to obtain the ester in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoroacrylic acid benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce 3,3-difluoroacrylic acid and benzyl alcohol. This reaction can be catalyzed by either an acid or a base.
Reduction: The ester can be reduced to form the corresponding alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The ester group can be substituted by nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3,3-Difluoroacrylic acid and benzyl alcohol.
Reduction: 3,3-Difluoro-1-propanol and benzyl alcohol.
Substitution: 3,3-Difluoroacrylamide and benzyl alcohol.
Aplicaciones Científicas De Investigación
3,3-Difluoroacrylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, providing insights into enzyme specificity and activity.
Medicine: Fluorinated compounds are often explored for their potential in drug development. This compound may be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The ester can be used in the production of specialty chemicals and materials, including polymers and coatings, where the presence of fluorine atoms can impart desirable properties such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3,3-difluoroacrylic acid benzyl ester in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which can then undergo various transformations depending on the reaction conditions and reagents used. The presence of fluorine atoms can influence the reactivity and stability of the intermediate, affecting the overall reaction pathway.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoroacrylic acid methyl ester: Similar to the benzyl ester but with a methyl group instead of a benzyl group.
3,3-Difluoroacrylic acid ethyl ester: Similar to the benzyl ester but with an ethyl group instead of a benzyl group.
3,3-Difluoroacrylic acid propyl ester: Similar to the benzyl ester but with a propyl group instead of a benzyl group.
Uniqueness
3,3-Difluoroacrylic acid benzyl ester is unique due to the presence of the benzyl group, which can influence its physical and chemical properties. The benzyl group can provide additional stability and may affect the compound’s reactivity in certain chemical reactions. Additionally, the presence of fluorine atoms can enhance the compound’s resistance to metabolic degradation, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H8F2O2 |
|---|---|
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
benzyl 3,3-difluoroprop-2-enoate |
InChI |
InChI=1S/C10H8F2O2/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-6H,7H2 |
Clave InChI |
DZPFKJWTIJDKGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


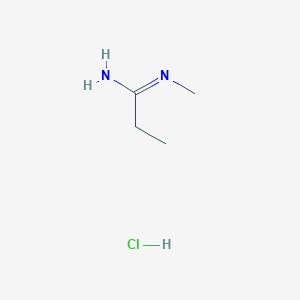

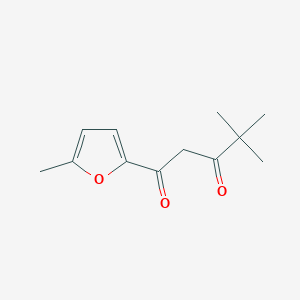

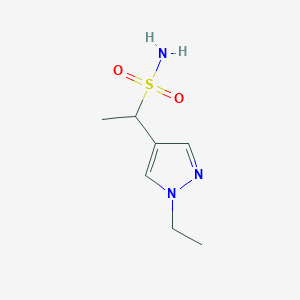
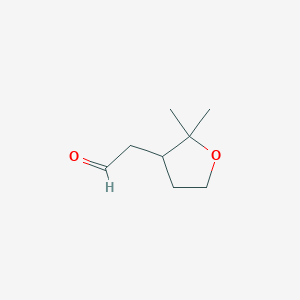
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)
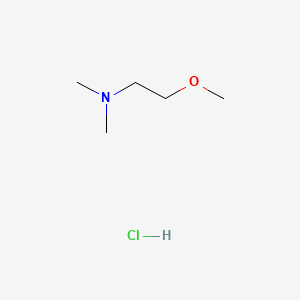

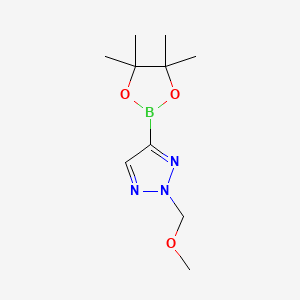
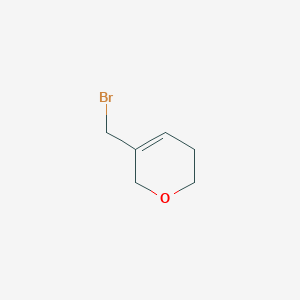
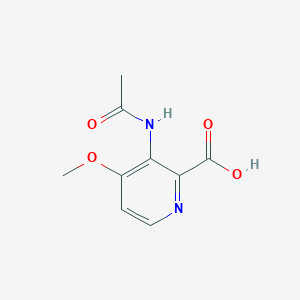
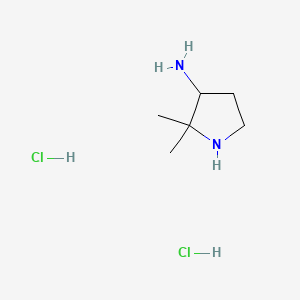
![8-Methoxy-5-azaspiro[3.4]octane](/img/structure/B13493593.png)
